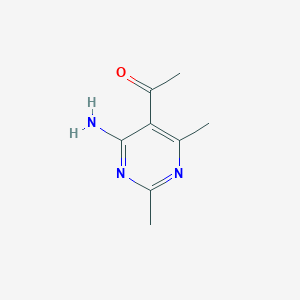
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a neurotransmitter that plays a major role in the regulation of neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, which can have a range of effects on neuronal activity and behavior.
Mechanism of Action
The mechanism of action of 1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is based on its ability to inhibit GABA transaminase, which is the enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which can have a range of effects on neuronal activity and behavior. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels can lead to reduced neuronal activity and a range of behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its ability to increase GABA levels in the brain. This can lead to reduced neuronal activity and a range of behavioral effects, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly due to its ability to reduce neuronal excitability and oxidative stress.
Advantages and Limitations for Lab Experiments
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has a number of advantages for use in lab experiments, including its potency and selectivity for GABA transaminase inhibition, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Future Directions
There are a number of potential future directions for research on 1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and related compounds. One area of interest is the development of more selective and potent inhibitors of GABA transaminase, which could have improved therapeutic potential and reduced side effects. Another area of interest is the use of this compound and related compounds as tools for studying the role of GABA in normal brain function and in neurological and psychiatric disorders. Finally, there is potential for the development of novel therapeutic approaches based on the modulation of GABA levels in the brain, either through direct inhibition of GABA transaminase or through other mechanisms.
Synthesis Methods
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the reaction of N-Boc-protected 3-piperidone with 2-phenylethylamine, followed by deprotection of the Boc group and coupling with glycolic acid. The resulting compound can then be converted to the carboxamide form using standard peptide coupling reagents.
Scientific Research Applications
1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
1-[1-(2-hydroxyacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-16-20(26)23-13-9-19(10-14-23)24-12-4-7-18(15-24)21(27)22-11-8-17-5-2-1-3-6-17/h1-3,5-6,18-19,25H,4,7-16H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVFOPFKQYECNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CO)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)
![N~1~,N~2~-dimethyl-N~1~-[2-(trifluoromethyl)benzyl]glycinamide](/img/structure/B5434024.png)
![2-({[1-(2,3-difluoro-6-methoxybenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5434029.png)
![2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B5434035.png)
![methyl 2-[5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5434045.png)

![2-(methoxymethyl)-7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434061.png)

![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)


![4-[4-(dimethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434094.png)

![N,N,2-trimethyl-7-(5-phenylpentanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5434103.png)